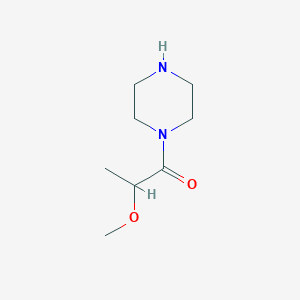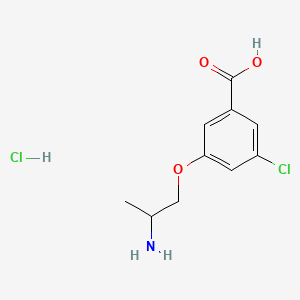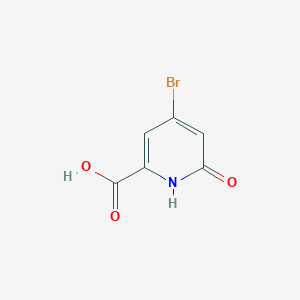
4-Bromo-6-hydroxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C6H4BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID typically involves the bromination of 6-hydroxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
- Substituted pyridine derivatives.
- Oxidized or reduced forms of the compound.
- Coupled products with various organic groups.
Applications De Recherche Scientifique
4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group at the 6-position.
6-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the bromine atom at the 4-position.
4-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness: 4-BROMO-6-HYDROXYPYRIDINE-2-CARBOXYLIC ACID is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H4BrNO3 |
|---|---|
Poids moléculaire |
218.00 g/mol |
Nom IUPAC |
4-bromo-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) |
Clé InChI |
ARBZYLAOORUMLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



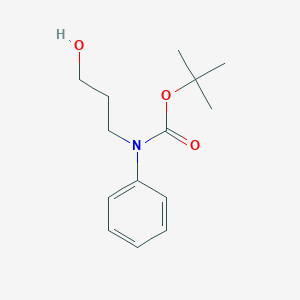
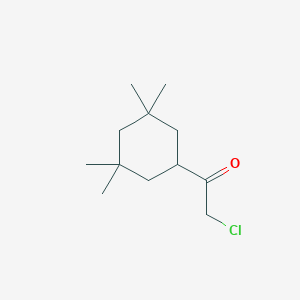

![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)
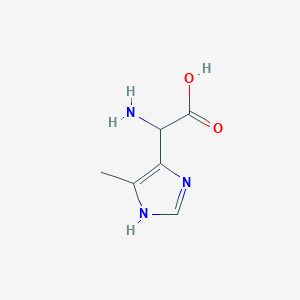
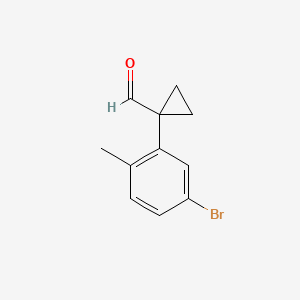
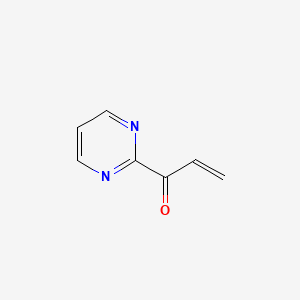

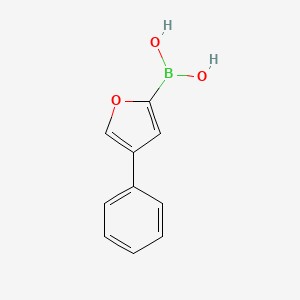
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
